molecular formula C15H28N2O3 B8619802 2,2-Dimethyl-1-oxa-4,9-diaza-spiro[5.5]undecane-4-carboxylic acid tert-butyl ester

2,2-Dimethyl-1-oxa-4,9-diaza-spiro[5.5]undecane-4-carboxylic acid tert-butyl ester

Cat. No. B8619802
M. Wt: 284.39 g/mol
InChI Key: SPWRCCBRUNANQA-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

A mixture of tert-butyl 9-benzyl-2,2-dimethyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (Example 271, step b) (0.8 g) dissolved in ethanol (50 mL) and 10% palladium on carbon (0.5 g) was treated with ammonium formate (0.8 g) and the reaction mixture heated at reflux for 30 minutes. The mixture was cooled to room temperature and filtered through diatomacious earth. The solvent was evaporated and the residue azeotroped with acetonitrile (×2) to afford the subtitled compound. Yield 0.55 g.
Name
tert-butyl 9-benzyl-2,2-dimethyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:27][CH2:26][C:11]2([O:16][C:15]([CH3:18])([CH3:17])[CH2:14][N:13]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:12]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[CH3:17][C:15]1([CH3:18])[CH2:14][N:13]([C:19]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:20])[CH2:12][C:11]2([CH2:26][CH2:27][NH:8][CH2:9][CH2:10]2)[O:16]1 |f:1.2|

Inputs

Step One
Name
tert-butyl 9-benzyl-2,2-dimethyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
Quantity
0.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CN(CC(O2)(C)C)C(=O)OC(C)(C)C)CC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through diatomacious earth
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with acetonitrile (×2)

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2(CN(C1)C(=O)OC(C)(C)C)CCNCC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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